Adapalene RARγ Selectivity: Quantified Binding Affinity Advantage Over Tretinoin
Adapalene exhibits selective affinity for RARβ and RARγ over RARα, with dissociation constants (Kd) of 34 nM for RARβ and 130 nM for RARγ, compared to 1100 nM for RARα [1]. This receptor selectivity profile contrasts with tretinoin, which binds non-selectively to RARα, β, and γ, and does not appreciably bind to CRABP I/II (Kd >>1 μM) [1][2]. The 32-fold higher affinity for RARβ over RARα is a key mechanistic differentiator.
| Evidence Dimension | RAR Subtype Binding Affinity (Kd) |
|---|---|
| Target Compound Data | RARβ Kd = 34 nM; RARγ Kd = 130 nM; RARα Kd = 1100 nM |
| Comparator Or Baseline | Tretinoin: Binds non-selectively to RARα, β, and γ (specific Kd values not reported in source); CRABP I/II Kd >>1 μM |
| Quantified Difference | 32-fold selectivity for RARβ over RARα; CRABP binding negligible vs. tretinoin |
| Conditions | COS-7 cell-based reporter assays; in vitro radioligand binding |
Why This Matters
Procurement for dermatological research or formulation development should prioritize adapalene over tretinoin when RARβ/γ-specific agonism with minimized RARα-mediated irritation is required.
- [1] Sigma-Aldrich/Calbiochem. Adapalene - CAS 106685-40-9 - Calbiochem. Technical Datasheet. View Source
- [2] Shroot, B., et al. (1997). Pharmacology and chemistry of adapalene. Journal of the American Academy of Dermatology, 36(6 Pt 2), S96-S103. View Source
